molecular formula C16H14Cl2N2O3S B2506991 Ethyl 2-((3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate CAS No. 332051-71-5

Ethyl 2-((3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate

Cat. No.: B2506991
CAS No.: 332051-71-5
M. Wt: 385.26
InChI Key: BQGYWUMLSHIMJI-UHFFFAOYSA-N
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Description

Ethyl 2-((3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate is a heterocyclic compound featuring a tetrahydropyridine core substituted with a cyano group at position 3, a 2,4-dichlorophenyl group at position 4, and a thio-linked ethyl acetate moiety at position 2. The 6-oxo group completes the partial saturation of the pyridine ring.

Properties

IUPAC Name

ethyl 2-[[5-cyano-4-(2,4-dichlorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3S/c1-2-23-15(22)8-24-16-12(7-19)11(6-14(21)20-16)10-4-3-9(17)5-13(10)18/h3-5,11H,2,6,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGYWUMLSHIMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(CC(=O)N1)C2=C(C=C(C=C2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-((3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₆H₁₅Cl₂N₃O₃S
  • Molecular Weight : 361.372 g/mol
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 600.1 ± 55.0 °C at 760 mmHg
  • Flash Point : 316.7 ± 31.5 °C

The structure features a tetrahydropyridine ring substituted with a cyano group and a dichlorophenyl moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have demonstrated that derivatives containing the thiazolidine moiety exhibit significant antibacterial activity against various strains of bacteria .
Compound Target Bacteria Inhibition Zone (mm)
Ethyl Compound AE. coli15
Ethyl Compound BS. aureus20

Anticonvulsant Activity

The compound has also shown potential as an anticonvulsant agent. In a study evaluating various derivatives for their anticonvulsant properties, it was found that certain modifications enhanced efficacy against seizures induced in animal models .

Antioxidant Activity

Antioxidant properties have been observed in related compounds, suggesting that this compound may also possess similar effects. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases.

Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) is another significant biological activity associated with this class of compounds. AChE inhibitors are vital in treating neurodegenerative diseases like Alzheimer's disease. Studies have reported that certain derivatives demonstrate effective inhibition of AChE .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted by Al-Khuzaie & Al-Majidi (2014) assessed the antimicrobial efficacy of various thiazolidine derivatives against clinical isolates and found that modifications in the structure significantly influenced their activity.
  • Anticonvulsant Screening : El-Azab et al. (2013) investigated the anticonvulsant potential of several tetrahydropyridine derivatives in animal models and reported promising results for compounds bearing similar functional groups as this compound.
  • Neuroprotective Effects : Research highlighted by Lv et al. (2018) demonstrated that certain derivatives could protect neuronal cells from oxidative damage through their antioxidant properties.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer activities of compounds related to ethyl 2-((3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate. For instance:

  • VEGFR Inhibition : Compounds similar in structure have been synthesized and evaluated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis. A study demonstrated that certain derivatives could effectively inhibit tumor cell activity by targeting VEGFR pathways .
  • Cell Viability Assays : In vitro assays have shown that derivatives of this compound can significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells, with inhibition rates ranging from 43% to 87% .

Neuroprotective Effects

Research indicates that compounds with similar structural motifs exhibit neuroprotective properties. Specifically, they may act as inhibitors of neuroinflammation and oxidative stress pathways in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The thioacetate moiety is believed to contribute to these protective effects through modulation of signaling pathways involved in neuronal survival .

Synthetic Applications

This compound serves as an intermediate in the synthesis of various bioactive compounds. Its unique functional groups enable the formation of diverse derivatives through reactions such as:

  • Nucleophilic Substitution : The thioether group allows for nucleophilic substitution reactions, facilitating the synthesis of more complex molecules used in drug development.
  • Cyclization Reactions : The compound can undergo cyclization reactions to form heterocyclic compounds that are often more biologically active than their linear counterparts .

Case Study 1: Anticancer Drug Development

A study published in a peer-reviewed journal synthesized a series of derivatives based on this compound and evaluated their anticancer activity against various cancer cell lines. The results indicated that specific modifications to the core structure enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study 2: Neuroprotective Screening

In another research initiative focused on neurodegenerative diseases, derivatives of this compound were screened for their neuroprotective effects using cellular models of oxidative stress. The findings revealed that certain derivatives exhibited significant protective effects against cell death induced by oxidative agents, suggesting potential therapeutic applications in treating neurodegenerative disorders .

Comparison with Similar Compounds

Structural Analog 1: N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-Yl)Thio)Acetamide (Compound 2)

Core Structure : Pyridine ring (unsaturated) with 4,6-distyryl substituents.
Key Differences :

  • Substituents : Distyryl groups at positions 4 and 6 vs. 2,4-dichlorophenyl and tetrahydropyridine in the target compound.
  • Functional Groups: Thioacetamide linkage (-NHCO-) vs. ethyl thioacetate (-S-CH2-COOEt). Synthesis: Prepared via refluxing 3-cyano-4,6-distyrylpyridin-2(1H)-thione with 2-chloro-N-(4-chlorophenyl)acetamide in ethanol with sodium acetate (85% yield) .

Structural Analog 2: Ethyl 2-[6-Methyl-4-(Thietan-3-Yloxy)Pyrimidine-2-Ylthio]Acetate (Compound 1)

Core Structure : Pyrimidine ring with a thietan-3-yloxy group at position 3.
Key Differences :

  • Heterocycle : Pyrimidine (6-membered, two nitrogen atoms) vs. tetrahydropyridine (partially saturated, one nitrogen).
  • Substituents: 6-methyl and thietan-3-yloxy groups vs. 3-cyano, 4-(2,4-dichlorophenyl), and 6-oxo groups. Synthesis: Derived from ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane . Significance: The thietan-3-yloxy group introduces a strained sulfur-containing ring, which may influence metabolic stability compared to the dichlorophenyl group in the target compound .

Structural Analog 3: 2-[(1,6-Dihydro-6-Oxo-4-Methyl-2-Pyrimidinyl)Thio]-N-Acetamides

Core Structure: Dihydropyrimidinone (partially saturated pyrimidine). Key Differences:

  • Functional Groups : Thio-linked acetamide (-NHCO-) vs. ethyl thioacetate (-COOEt).
  • Substituents : 4-methyl vs. 4-(2,4-dichlorophenyl).
    Synthesis : Alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamides using sodium methylate as a base .
    Significance : The acetamide group may improve solubility, whereas the ethyl ester in the target compound could enhance membrane permeability .

Key Research Findings

  • Electronic Effects : The 2,4-dichlorophenyl group in the target compound likely increases electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions compared to distyryl or methyl substituents .
  • Biological Relevance : Pyridine and pyrimidine derivatives are associated with kinase inhibition and antimicrobial activity. The dichlorophenyl group may confer selectivity toward parasitic targets (e.g., malaria) .
  • Synthetic Efficiency: Sodium acetate in ethanol (for Compound 2) provides higher yields (85%) compared to sodium methylate (used in pyrimidinone derivatives), suggesting milder conditions for scale-up .

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